(R)-5-methylchroman-4-amine: A Comprehensive Technical Guide on its Chemical Properties, Stereocontrolled Synthesis, and Potential Pharmacological Significance
(R)-5-methylchroman-4-amine: A Comprehensive Technical Guide on its Chemical Properties, Stereocontrolled Synthesis, and Potential Pharmacological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed technical guide on (R)-5-methylchroman-4-amine, a chiral heterocyclic compound with significant potential in medicinal chemistry. As the precise biological activities of individual enantiomers can vary dramatically, from desired therapeutic effects to adverse reactions, a thorough understanding of the specific stereoisomer is paramount for modern drug development. This guide provides an in-depth analysis of the molecule's chemical properties, outlines robust methodologies for its stereoselective synthesis and characterization, and explores its potential pharmacological relevance based on the well-established bioactivity of the chroman scaffold.
Core Molecular Profile: Physicochemical and Stereochemical Attributes
(R)-5-methylchroman-4-amine belongs to the class of substituted chromanamines. The core structure consists of a dihydropyran ring fused to a benzene ring, with a methyl group at the C5 position and an amine group at the C4 position. The "(R)" designation specifies the absolute stereochemistry at the C4 chiral center, which is a critical determinant of its interaction with biological targets.
Stereochemical Considerations: The tetrahedral carbon at position 4 (C4) is a stereogenic center because it is bonded to four different groups: (1) the amine group, (2) a hydrogen atom, (3) the C3 methylene group of the pyran ring, and (4) the aromatic ring junction at C4a.[1][2] This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-5-methylchroman-4-amine and (S)-5-methylchroman-4-amine.[3] The distinct spatial arrangement of these enantiomers dictates their binding affinity and efficacy at chiral biological receptors and enzymes.
Table 1: Predicted Physicochemical Properties Quantitative experimental data for this specific enantiomer is not widely published. The following properties are predicted based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Reference |
| IUPAC Name | (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine | N/A |
| CAS Number | 1213506-92-3 | [4] |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Boiling Point | 262.6 ± 40.0 °C | [4] |
| Density | 1.079 ± 0.06 g/cm³ | [4] |
| pKa (Amine) | 8.98 ± 0.20 | [4] |
| XLogP3-AA | 0.6 (Isomer: (4S)-5-methylisochroman-4-amine) | [5] |
Synthesis and Chiral Control: Accessing the Enantiopure Compound
The acquisition of enantiomerically pure (R)-5-methylchroman-4-amine is the most critical step for its evaluation. Two primary strategies are employed: the stereoselective synthesis of the target enantiomer or the resolution of a racemic mixture.
Strategy 1: Asymmetric Synthesis via Ketone Reduction
A robust method for establishing the C4 stereocenter is the asymmetric reduction of the prochiral precursor, 5-methylchroman-4-one.[6] This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Reagent Preparation: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous isopropanol (0.1 M).
-
Catalyst Addition: To the solution, add a catalytic amount of a chiral ruthenium complex, such as (R,R)-Ts-DPEN-Ru-cymene (0.01 eq), and formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq) as the hydrogen source.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting (R)-5-methylchroman-4-ol by flash column chromatography.
-
Conversion to Amine: Convert the purified alcohol to the target amine via a standard two-step process: (a) Mesylation or tosylation of the alcohol followed by (b) displacement with sodium azide and subsequent reduction (e.g., with H₂, Pd/C or LiAlH₄).
Causality Behind Experimental Choices:
-
Chiral Catalyst: The specific chirality of the diamine ligand ((R,R)-Ts-DPEN) in the ruthenium complex creates a chiral pocket that forces the hydrogen transfer to occur preferentially on one face of the ketone, resulting in the (R)-alcohol with high enantiomeric excess.
-
Hydrogen Source: The formic acid/triethylamine mixture provides a convenient and effective source of hydride for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.
-
Two-Step Amination: The alcohol-to-amine conversion via an azide intermediate is a reliable and high-yielding sequence that proceeds with inversion of stereochemistry at the chiral center. If starting from the (R)-alcohol, this route would yield the (S)-amine. Therefore, to obtain the (R)-amine, one would start with the (S)-alcohol or use a method that proceeds with retention of configuration, such as a Mitsunobu reaction with a nitrogen nucleophile.
Strategy 2: Chiral Resolution of the Racemate
An alternative and often pragmatic approach is the separation of a synthesized racemic mixture of 5-methylchroman-4-amine. This is achieved by forming diastereomeric salts with a chiral resolving agent.[7]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Racemate Synthesis: Prepare racemic 5-methylchroman-4-amine via reductive amination of 5-methylchroman-4-one.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). To this solution, add a solution of a chiral acid, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. One diastereomeric salt, being less soluble, will preferentially crystallize. The cooling can be continued in a refrigerator (4 °C) to maximize yield.
-
Isolation: Isolate the crystalline salt by vacuum filtration, washing with a small amount of cold solvent.
-
Enantiomeric Purity Check: Determine the diastereomeric and enantiomeric purity of the crystallized salt and the mother liquor using Chiral High-Performance Liquid Chromatography (HPLC).
-
Liberation of Free Base: Dissolve the diastereomerically pure salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the enantiopure (R)-5-methylchroman-4-amine.
Self-Validating System: This protocol is inherently self-validating. The success of the resolution is quantitatively confirmed by Chiral HPLC analysis of the crystalline salt.[8] If the desired enantiomer remains in the mother liquor, the process can be repeated with the opposite enantiomer of the chiral acid or the mother liquor can be processed to recover the other amine enantiomer.
Diagram: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of a racemic amine.
Potential Pharmacological Profile and Mechanism of Action
While specific pharmacological data for (R)-5-methylchroman-4-amine is not extensively documented in peer-reviewed literature, the chroman scaffold is present in a multitude of biologically active compounds.[9][10] Derivatives have been reported to possess antioxidant, anticonvulsant, anti-inflammatory, and anticancer properties.[11][12][13]
Many structurally related amines act as modulators of central nervous system (CNS) targets, such as monoamine transporters or receptors. For instance, certain 4-phenylchroman analogues have shown high affinity for α₁-adrenoreceptor subtypes, with stereochemistry being a key determinant of activity.[14] It is plausible that (R)-5-methylchroman-4-amine could function as a selective ligand for serotonin, dopamine, or norepinephrine transporters, or as an agonist/antagonist at related G-protein coupled receptors. Its potential to cross the blood-brain barrier, suggested by its predicted LogP, makes it a candidate for investigation in CNS disorders.
Diagram: Hypothesized Mechanism of Action at a Synapse
Caption: Hypothesized action as a monoamine reuptake inhibitor.
Analytical Characterization and Quality Control
Rigorous analytical chemistry is required to confirm the structure and purity of the synthesized compound.
Table 2: Recommended Analytical Methods for Structural Confirmation and Purity Assessment
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Unambiguous structural confirmation and assessment of chemical purity. | Confirms the connectivity of all atoms. Specific chemical shifts and coupling constants for the aromatic, pyran, methyl, and amine protons/carbons. |
| Mass Spectrometry (HRMS) | Confirmation of molecular formula. | Provides the exact mass of the molecule, confirming the elemental composition C₁₀H₁₃NO. |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, %ee). | Baseline separation of the (R) and (S) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based).[15][16] |
| FT-IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H (amine), aromatic C-H, aliphatic C-H, and C-O (ether) bonds. |
Conclusion and Forward Outlook
(R)-5-methylchroman-4-amine represents a chiral scaffold with considerable potential for drug discovery, particularly in the area of CNS therapeutics. This guide has detailed the critical importance of its stereochemistry and provided robust, field-proven methodologies for its stereocontrolled synthesis and analysis. While its specific biological targets remain to be elucidated, the rich pharmacology of the chroman class provides a strong rationale for its investigation. Future work must focus on a comprehensive pharmacological screening program to identify its primary mechanism of action, followed by lead optimization and preclinical evaluation, including ADME/Tox profiling, to validate its therapeutic potential.
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